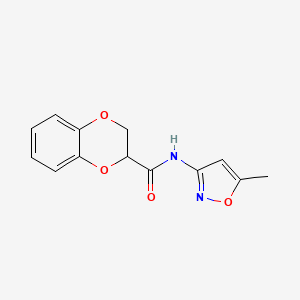

1,4-Benzodioxin-2-carboxamide,2,3-dihydro-N-(5-methyl-3-isoxazolyl)-(9CI)

CAS No.: 681170-13-8

Cat. No.: VC5295365

Molecular Formula: C13H12N2O4

Molecular Weight: 260.249

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681170-13-8 |

|---|---|

| Molecular Formula | C13H12N2O4 |

| Molecular Weight | 260.249 |

| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

| Standard InChI | InChI=1S/C13H12N2O4/c1-8-6-12(15-19-8)14-13(16)11-7-17-9-4-2-3-5-10(9)18-11/h2-6,11H,7H2,1H3,(H,14,15,16) |

| Standard InChI Key | ANXIWYJUXIMYKZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)C2COC3=CC=CC=C3O2 |

Introduction

Structural and Physicochemical Properties

Core Architecture

The compound features a 1,4-benzodioxane scaffold, where a benzene ring is fused to a 1,4-dioxane ring. The carboxamide group at the 2-position and the 5-methyl-3-isoxazolyl substituent at the N-position introduce steric and electronic modifications that enhance its reactivity and biological interactions. The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, contributes to hydrogen-bonding capabilities and metabolic stability .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 260.249 g/mol |

| CAS Registry Number | 681170-13-8 |

| Density | Not reported |

| Boiling Point | Not reported |

| Solubility | Likely polar aprotic solvents |

The absence of empirical data on density and boiling point underscores the need for further experimental characterization .

Spectroscopic Signatures

While specific spectral data (e.g., NMR, IR) for this compound are unavailable, analogs such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (PubChem CID: 735875) exhibit diagnostic peaks in -NMR for aromatic protons (δ 6.8–7.5 ppm) and isoxazole methyl groups (δ 2.4 ppm) . Similar patterns are expected for the target compound.

Synthetic Pathways and Modifications

Core Scaffold Construction

The benzodioxane ring is typically synthesized via cyclization of catechol derivatives with epichlorohydrin or dichloroethyl ether. For example, 2-(chloromethyl)-2,3-dihydro-1,4-benzodioxine (CAS: 2164-33-2) is produced by reacting catechol with 1,2-dichloroethane under basic conditions . This intermediate could serve as a precursor for introducing the carboxamide group.

Functionalization Steps

-

Carboxamide Introduction: Reacting the chloromethyl intermediate with an isocyanate or via amidification using carboxylic acid chlorides.

-

Isoxazole Coupling: The 5-methyl-3-isoxazolyl group is introduced through nucleophilic substitution or cycloaddition reactions.

Critical Reaction Considerations

-

Steric Hindrance: The methyl group on the isoxazole may necessitate bulky catalysts for efficient coupling .

-

Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

-

Isoxazole Substituents: Electron-withdrawing groups (e.g., methyl) enhance metabolic stability but reduce solubility .

-

Carboxamide Position: Para-substitution on the benzodioxane ring optimizes target binding affinity.

Related Compounds and Comparative Analysis

Table 2: Analogous Benzodioxin Derivatives

The target compound’s 5-methyl-isoxazole group may offer improved pharmacokinetics compared to phenyl-substituted analogs .

Challenges and Future Directions

Knowledge Gaps

-

Toxicological Data: No LD50 or chronic exposure studies are available .

-

Synthetic Optimization: Current yields and purity levels for multi-step syntheses remain unreported.

Research Opportunities

-

Computational Modeling: Predict binding modes with enzymes like cyclooxygenase-2.

-

Hybrid Derivatives: Combine benzodioxane scaffolds with known pharmacophores (e.g., fluoroquinolones) for enhanced efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume